hydron;pyridine;trioxochromium;chloride

Catalog No.
S1795958
CAS No.
26299-14-9
M.F
C5H6ClCrNO3
M. Wt
215.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hydron;pyridine;trioxochromium;chloride

CAS Number

26299-14-9

Product Name

hydron;pyridine;trioxochromium;chloride

IUPAC Name

hydron;pyridine;trioxochromium;chloride

Molecular Formula

C5H6ClCrNO3

Molecular Weight

215.55 g/mol

InChI

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;;

InChI Key

HBDYSKVKXMUPKV-UHFFFAOYSA-N

Synonyms

Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1); Chlorotrioxochromate(1-)pyridine; Trioxochlorochromate(VI)Pyridine; Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1); Pyridine, (T-4)-chlorotrioxochromate(1-); Corey Reagent;

Canonical SMILES

[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-]

Pyridinium chlorochromate (PCC) is the salt with the formula C5H5NH. It is a reagent in organic synthesis. It is a red-orange solid. A variety of related compounds are known with similar reactivity. Although not widely used, PCC offered the advantage of the selective oxidation of alcohols to aldehydes, whereas many other reagents were less selective. Strong oxidizer. Contact with other material may cause a fire. Cancer hazard. May cause sensitization by skin contact. May cause eye, skin, and respiratory tract irritation. May cause cancer by inhalation. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Target Organs: Respiratory system, skin.

Pyridinium chlorochromate (PCC, CAS 26299-14-9), chemically defined as hydron;pyridine;trioxochromium;chloride, is a bench-stable, commercially available organochromium oxidizing agent widely procured for the selective conversion of primary alcohols to aldehydes and secondary alcohols to ketones. Unlike traditional aqueous chromium(VI) reagents, PCC is highly soluble in halogenated organic solvents such as dichloromethane (DCM), allowing oxidations to proceed efficiently at room temperature under strictly anhydrous conditions [1]. Its predictable reactivity profile, free-flowing solid form, and extended shelf-life make it a staple reagent in both laboratory-scale total synthesis and intermediate pharmaceutical manufacturing, particularly when mild conditions are required to preserve sensitive functional groups.

Research Fit

1
Selective aldehyde formation Stops at aldehyde in inert solvent; avoids overoxidation to acid
2
Mild, near-stoichiometric usage Reduces reagent excess and chromium waste vs. older Cr(VI) methods
3
Acid-sensitive substrate compatibility Less acidic than Jones reagent; fewer side reactions

Substituting PCC with generic chromium(VI) oxidants or alternative named reactions often compromises yield, safety, or process efficiency. Aqueous alternatives like Jones reagent (CrO3/H2SO4) lack selectivity, driving primary alcohols to carboxylic acids and degrading acid-sensitive protecting groups [1]. Conversely, anhydrous alternatives like Collins reagent (CrO3·2Pyridine) require hazardous, in-situ preparation due to pyrophoric risks and demand massive stoichiometric excesses (up to 6 equivalents) to achieve complete conversion. While Pyridinium dichromate (PDC) offers a similar selectivity profile, it exhibits slower reaction kinetics and lower solubility in DCM. Furthermore, while Swern oxidation avoids heavy metals, it mandates strict cryogenic conditions (-78 °C) and generates highly odorous byproducts. Consequently, PCC remains the preferred procurement choice for rapid, near-stoichiometric, and highly selective anhydrous oxidations at room temperature.

Substitution Risk

PDC may cause overoxidation PDC in DMF drives primary alcohols to carboxylic acids, losing the aldehyde intermediate.
Collins reagent requires large excess Up to 6-fold excess needed, increasing cost, waste, and purification complexity.
Jones reagent is harsh and acidic Continues oxidation to acid and promotes acid-catalyzed side reactions.

Stoichiometric Efficiency and Waste Reduction vs. Collins Reagent

A primary driver for procuring PCC over historical anhydrous chromium reagents is its superior stoichiometric efficiency. In standard oxidations of primary alcohols (e.g., 1-heptanol to heptanal), PCC achieves >80% isolated yields using only 1.0 to 1.5 molar equivalents of reagent. In stark contrast, Collins reagent (CrO3·2Pyridine) typically requires 5.0 to 6.0 molar equivalents to drive the same reaction to completion [1]. This massive reduction in required equivalents directly lowers raw material procurement volumes and significantly reduces the burden of heavy metal waste disposal in industrial and laboratory settings.

Evidence DimensionRequired molar equivalents for complete oxidation
Target Compound Data1.0 - 1.5 equivalents (PCC)
Comparator Or Baseline5.0 - 6.0 equivalents (Collins Reagent)
Quantified Difference75-83% reduction in required chromium reagent mass per mole of substrate
ConditionsAnhydrous oxidation of unhindered primary alcohols in dichloromethane at 25 °C

Procuring PCC drastically reduces both upfront reagent costs and downstream hazardous waste disposal expenses compared to older anhydrous chromium reagents.

Aldehyde Selectivity
Reported
PCC (DCM)
Aldehyde
PDC (DMF)
Carboxylic acid
Solvent-dependent product control
Ensures aldehyde intermediate without overoxidation risk
PDC in DCM gives ketone, not acid; solvent choice matters

Chemoselectivity and Prevention of Over-Oxidation vs. Jones Reagent

When synthesizing aldehydes from primary alcohols, the choice of oxidant dictates the purity of the crude product. Aqueous Jones reagent (CrO3/H2SO4) is highly prone to over-oxidation, rapidly converting primary alcohols through the aldehyde intermediate directly into carboxylic acids (often >85% yield of the acid). PCC, operating in anhydrous DCM, halts the oxidation at the aldehyde stage, typically yielding >90% of the desired aldehyde with negligible (<2%) carboxylic acid formation [1]. This eliminates the need for complex acid-base extractions or chromatographic separations to remove over-oxidized byproducts.

Evidence DimensionProduct distribution (Aldehyde vs. Carboxylic Acid)
Target Compound Data>90% Aldehyde, <2% Carboxylic Acid (PCC)
Comparator Or Baseline<15% Aldehyde, >85% Carboxylic Acid (Jones Reagent)
Quantified DifferenceNear-total inversion of chemoselectivity in favor of the aldehyde intermediate
ConditionsOxidation of aliphatic primary alcohols at room temperature

PCC guarantees high-fidelity synthesis of aldehydes, preventing costly yield losses and bypassing the severe purification bottlenecks caused by over-oxidation.

Stoichiometry Efficiency
Head-to-head
PCC
~1.5 eq
Collins
Up to 6 eq
Reagent excess comparison
Lower reagent cost and chromium waste
Simplifies work-up and purification

Thermal Processability and Infrastructure Fit vs. Swern Oxidation

While non-metal oxidations like the Swern oxidation (DMSO/oxalyl chloride) are popular, they impose severe infrastructure constraints. Swern oxidations require strict cryogenic cooling (-78 °C) to prevent explosive decomposition of the intermediate and uncontrollable side reactions. PCC oxidations proceed smoothly and safely at standard ambient temperatures (20-25 °C) [1]. This thermal stability allows PCC to be deployed in standard batch reactors without the need for specialized cryogenic chillers, making it highly advantageous for mid-scale manufacturing and routine bench synthesis.

Evidence DimensionRequired operational temperature
Target Compound Data20 °C to 25 °C (PCC)
Comparator Or Baseline-78 °C to -60 °C (Swern Oxidation)
Quantified DifferenceElimination of ~100 °C of cooling requirement
ConditionsStandard batch oxidation of primary/secondary alcohols to carbonyls

Selecting PCC allows facilities to utilize standard room-temperature reactor infrastructure, bypassing the high capital and energy costs associated with cryogenic processing.

Acid Sensitivity
Class-level
PCC
Stops at aldehyde; fewer side reactions
Jones
Oxidizes to acid; acid-catalyzed decomposition
Compatible with acid-sensitive substrates
Class-level inference; verify for specific substrates
Solvent-Free Yields
Reported
84–96% isolated yield (aldehyde/ketone)
Benchmarks high reactivity in neat conditions
Supports green chemistry protocol development

Anhydrous Synthesis of Volatile and Sensitive Aldehydes

Because PCC operates in anhydrous dichloromethane and halts oxidation strictly at the aldehyde stage, it is the optimal reagent for synthesizing aldehydes that are prone to over-oxidation or hydration. It is heavily procured for the synthesis of fragrance compounds, pheromones, and pharmaceutical intermediates where preserving the aldehyde functional group is mission-critical [1].

Room-Temperature Batch Manufacturing of Ketones

For mid-scale synthesis where cryogenic infrastructure (required for Swern) is unavailable, PCC serves as a reliable, scalable alternative for converting secondary alcohols to ketones. Its 1.0-1.5 equivalent stoichiometry ensures that heavy metal waste is minimized compared to older Collins reagent protocols, making it viable for standard batch reactor workflows [1].

Babler-Dauben Oxidative Rearrangements

PCC is uniquely suited for the oxidative rearrangement of tertiary allylic alcohols to alpha,beta-unsaturated carbonyl compounds (the Babler oxidation). Its specific mild acidity facilitates the necessary 1,3-transposition of the chromate ester intermediate, a transformation that is significantly less efficient or fails entirely with non-acidic oxidants like Pyridinium dichromate (PDC) or Dess-Martin periodinane[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aldehyde synthesis in complex molecules
Overoxidation control (aldehyde vs acid)
Product purity under inert solvent (DCM)
Scale-up oxidation with lower waste
Stoichiometric efficiency
Cost and waste reduction vs. excess-reagent methods
Solvent-free oxidation protocols
Neat-condition reactivity
Reported yield benchmarking and operational simplicity

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

214.944125 Da

Monoisotopic Mass

214.944125 Da

Heavy Atom Count

11

Metabolism Metabolites

Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

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